Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate, otherwise known as ECPM, is an alkyl ester of the pyridine-3-carboxylic acid family. It is a colorless, odorless, and crystalline solid, with a melting point of approximately 80°C. ECPM has a wide range of applications in scientific research, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties :
- Zhu et al. (2003) demonstrated the use of Ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed annulation reaction, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
- Andersen et al. (2013) discussed the synthesis of AZD1283, where Ethyl 6-chloro-5-cyano-2-methylnicotinate was used as a precursor in the synthesis process (Andersen et al., 2013).
- Shi et al. (2008) synthesized a compound using 6-chloropyridin-3-yl for insecticidal activity and conducted a DFT study on its geometry and vibration (Shi, Zhu, & Song, 2008).
Radiochemical Synthesis :
- Choi et al. (1987) developed a microscale synthesis procedure for [14C]flupirtine maleate, starting with 2,6-dichloropyridine (Choi, Kucharczyk, & Sofia, 1987).
Cyclopropane Derivatives Formation :
- Abe and Suehiro (1982) studied the formation of cyclopropane derivatives from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate (Abe & Suehiro, 1982).
Novel Pyrrole Derivatives Synthesis :
- Dawadi and Lugtenburg (2011) explored the synthesis of novel pyrrole derivatives using ethyl 2-chloroacetoacetate, leading to a variety of pyrrole systems (Dawadi & Lugtenburg, 2011).
Optically Active Derivatives Synthesis :
- Krečmerová et al. (2002) synthesized optically active N6-Alkyl derivatives of (R)-3-(Adenin-9-yl)-2-hydroxypropanoic Acid using ethyl oxiranecarboxylate (Krečmerová et al., 2002).
Nucleophilic Reactions Study :
- Gadzhili et al. (2015) investigated the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various O-and N-nucleophiles (Gadzhili et al., 2015).
Crystal Structure Analysis :
- Navarrete-Vázquez et al. (2011) analyzed the crystal structure of Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, exploring its potential as an anti-inflammatory and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).
properties
IUPAC Name |
ethyl 2-(6-chloropyridin-3-yl)oxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-15-10(14)11(2,3)16-8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHDLZWOZWPVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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